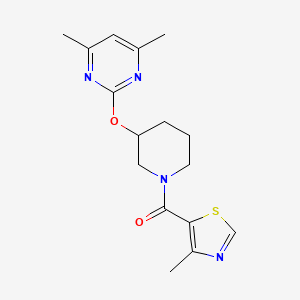
(3-((4,6-二甲基嘧啶-2-基)氧基)哌啶-1-基)(4-甲基噻唑-5-基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)(4-methylthiazol-5-yl)methanone is a useful research compound. Its molecular formula is C16H20N4O2S and its molecular weight is 332.42. The purity is usually 95%.
The exact mass of the compound (3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)(4-methylthiazol-5-yl)methanone is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)(4-methylthiazol-5-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)(4-methylthiazol-5-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Antibacterial Applications
Pyrimidine derivatives, such as the one , have been shown to possess antibacterial properties. The compound’s structure allows it to interact with bacterial cell components, potentially inhibiting growth or killing the bacteria outright. This makes it a candidate for developing new antibacterial agents, especially in an era where antibiotic resistance is a growing concern .
Antifungal Activity
Similar to their antibacterial properties, pyrimidine derivatives can also exhibit antifungal activity. This is particularly important for the treatment of fungal infections, which are often difficult to manage and can be life-threatening, especially in immunocompromised individuals .
Antiparasitic Potential
The structural complexity of pyrimidine derivatives lends them the potential for antiparasitic activity. This could lead to new treatments for parasitic infections, which are a major health concern in many parts of the world .
Anti-inflammatory Uses
Pyrimidine compounds have been reported to show anti-inflammatory effects. This application is significant given the wide range of diseases and conditions where inflammation is a key factor, including autoimmune diseases, allergies, and cancer .
Antiviral Research
Pyrimidine derivatives have shown promise in antiviral research. Given the ongoing threat of viral epidemics and pandemics, compounds like (3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)(4-methylthiazol-5-yl)methanone could be valuable in the development of new antiviral drugs .
Antioxidant Properties
The compound’s structure suggests it could have antioxidant properties, which are beneficial in combating oxidative stress in the body. Oxidative stress is implicated in various chronic diseases, including neurodegenerative disorders and cancer .
Herbicide Development
Pyrimidine derivatives have been utilized in the development of herbicides. Their ability to interfere with plant growth can be harnessed to control weeds and other unwanted vegetation in agricultural settings .
属性
IUPAC Name |
[3-(4,6-dimethylpyrimidin-2-yl)oxypiperidin-1-yl]-(4-methyl-1,3-thiazol-5-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S/c1-10-7-11(2)19-16(18-10)22-13-5-4-6-20(8-13)15(21)14-12(3)17-9-23-14/h7,9,13H,4-6,8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHXFNSRJAMTTPZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCCN(C2)C(=O)C3=C(N=CS3)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 4-((4-((6-chlorobenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2361634.png)
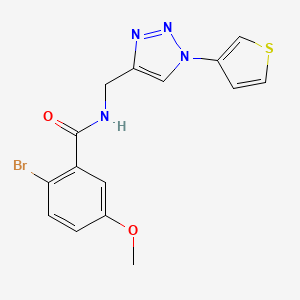
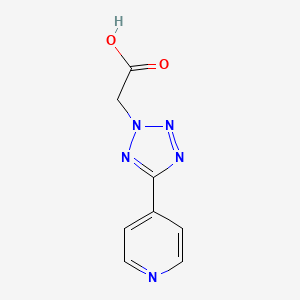
![N-(6-ethoxy-1,3-benzothiazol-2-yl)-7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine](/img/structure/B2361638.png)
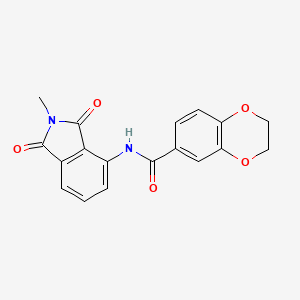
![3-[[4-[6-(4-Ethoxyphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B2361640.png)
![N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbutanamide](/img/structure/B2361643.png)
![3-Azabicyclo[3.1.1]heptane-6-carboxylic acid](/img/structure/B2361645.png)
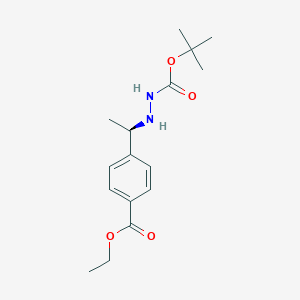
![{[7-(3-Methoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}acetonitrile](/img/structure/B2361648.png)

![Methyl 1-[2-(1,3-benzodioxole-5-carbonylamino)ethylsulfonyl]piperidine-4-carboxylate](/img/structure/B2361651.png)
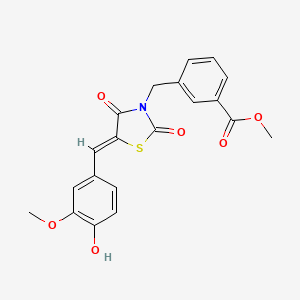
![1-(4-chlorophenyl)-5-(3,5-dimethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2361654.png)